Indoramine - 26844-12-2

Indoramine

Catalog Number: EVT-271035
CAS Number: 26844-12-2
Molecular Formula: C22H25N3O
Molecular Weight: 347.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Indoraminee is a selective alpha-1 adrenergic receptor antagonist []. In scientific research, Indoraminee serves as a valuable tool for investigating the role of alpha-1 adrenergic receptors in various physiological and pathological processes [, ].

Metoprolol

Relevance: Both enantiomers of Metoprolol, along with Indoramine itself, demonstrated an "acceptable fit" within a small molecule model for substrates of human cytochrome P4502D6 (CYP2D6) []. This suggests that Metoprolol and Indoramine share structural features that enable them to interact with and be metabolized by CYP2D6. This is significant as CYP2D6 is involved in the metabolism of many clinically used drugs.

MDMA (3,4-Methyl​enedioxy​methamphetamine)

Relevance: Similar to Metoprolol, both R-MDMA and S-MDMA exhibited an "acceptable fit" in the CYP2D6 substrate model []. The fact that both Indoramine and MDMA enantiomers fit this model suggests they share common structural elements that facilitate interaction with CYP2D6, despite their distinct pharmacological effects.

Codeine

Relevance: Codeine is a known substrate of CYP2D6 and, similar to Indoramine, displayed a favorable fit within the CYP2D6 substrate model []. This finding further reinforces the idea that Indoramine shares structural characteristics with known CYP2D6 substrates, highlighting its potential for metabolism by this enzyme.

Tamoxifen

Relevance: Unlike Indoramine, Codeine, and Metoprolol, Tamoxifen did not fit well within the CYP2D6 substrate model []. While the involvement of CYP2D6 in Tamoxifen's 4-hydroxylation remains uncertain, this finding suggests structural differences between Tamoxifen and Indoramine that impact their interaction with CYP2D6.

Prodipine

Relevance: Similar to Tamoxifen, Prodipine did not exhibit an acceptable fit within the CYP2D6 substrate model []. This is noteworthy as Prodipine is a known CYP2D6 inhibitor, not a substrate. This difference in binding behavior compared to Indoramine may be attributed to structural variations that dictate their specific interactions with CYP2D6.

Triethyl Orthoformate

Relevance: While not structurally related to Indoramine, Triethyl orthoformate plays a crucial role in understanding the chemical reactivity of Indoramine []. Specifically, Indoramine undergoes a formylation reaction with Triethyl orthoformate under acidic conditions. This reaction highlights the presence of a reactive site in Indoramine susceptible to electrophilic attack.

Prazosin

Relevance: Both Prazosin and Indoramine are recognized as α1-adrenergic receptor blockers [, , ]. While both compounds exhibit affinity for α1-adrenergic receptors, their binding profiles and selectivities for different subtypes of α1-adrenergic receptors can differ. These variations may translate into different pharmacological effects and clinical applications.

WB4101 [2-(2,6-dimethoxyphenoxyethyl)aminomethyl-1,4 benzodioxane]

Relevance: Both WB4101 and Indoramine demonstrate affinity for α1-adrenergic receptors [, ]. Research suggests that these compounds, along with Prazosin, can differentiate between subtypes of α1-adrenergic receptors, denoted as α1A and α1B [6, 9]. The ability of these compounds to discriminate between receptor subtypes underscores the complexity of α1-adrenergic receptor pharmacology and highlights the potential for developing drugs with greater selectivity.

Phentolamine

Relevance: Similar to Indoramine and WB4101, Phentolamine interacts with α1-adrenergic receptors [, ]. Studies using these compounds have contributed to the understanding of α1-adrenergic receptor heterogeneity, revealing differences in their binding affinities and pharmacological profiles.

Dihydroergocryptine

Relevance: Both Dihydroergocryptine and Indoramine exhibit binding affinity for α1-adrenergic receptors []. Their use in pharmacological studies has aided in characterizing the binding characteristics of these receptors and understanding the complexities of antagonist interactions.

Source and Classification

Indoramin is derived from piperidine and belongs to the broader class of antiadrenergic drugs. It acts specifically on alpha-1 adrenergic receptors, which are involved in vasoconstriction and blood pressure regulation. The chemical structure of Indoramin is represented by the formula C22H25N3OC_{22}H_{25}N_{3}O with an average molecular weight of approximately 347.45 g/mol .

Synthesis Analysis

The synthesis of Indoramin involves several key steps that utilize standard organic chemistry techniques. While specific details on the synthesis routes for Indoramin are not extensively documented in the provided sources, similar compounds often undergo processes such as:

  1. Formation of Piperidine Derivatives: This typically involves alkylation reactions where piperidine is reacted with various alkyl halides.
  2. Introduction of Functional Groups: Functionalization may occur through electrophilic aromatic substitution or nucleophilic attacks, depending on the desired end product.
  3. Purification: The final product is usually purified through recrystallization or chromatography to achieve the desired purity levels.

Technical Parameters

  • Reagents: Common reagents include sodium hydride for deprotonation and various alkyl halides for alkylation.
  • Solvents: Anhydrous solvents like dimethylformamide (DMF) or ethanol are often used to facilitate reactions.
  • Reaction Conditions: Reactions are typically conducted under controlled temperatures to optimize yields and minimize side reactions.
Molecular Structure Analysis

Indoramin's molecular structure can be described as follows:

  • Core Structure: The compound features a piperidine ring, which is essential for its activity as an antiadrenergic agent.
  • Substituents: The presence of various substituents on the aromatic rings contributes to its selectivity and potency.
  • 3D Structure: Advanced modeling techniques, such as molecular docking studies, can provide insights into how Indoramin interacts with its target receptors.

Relevant Data

  • Molecular Formula: C22H25N3OC_{22}H_{25}N_{3}O
  • Molecular Weight: Approximately 347.45 g/mol
  • Structural Representation: The structural formula can be visualized using chemical drawing software or databases like DrugBank.
Chemical Reactions Analysis

Indoramin may participate in several chemical reactions typical for alpha-1 adrenergic antagonists:

  1. Hydrolysis: Under acidic or basic conditions, Indoramin can undergo hydrolysis, affecting its pharmacological properties.
  2. Oxidation/Reduction: Depending on the substituents present, oxidation or reduction reactions may alter its efficacy or safety profile.

Technical Details

  • Reaction Conditions: Reactions are often performed at room temperature or under reflux conditions to ensure complete conversion.
  • Yields: Typical yields for synthetic routes in similar compounds range from 60% to 90%, depending on the reaction conditions and purity requirements.
Mechanism of Action

Indoramin functions primarily as a selective antagonist at alpha-1 adrenergic receptors. Its mechanism can be summarized as follows:

  1. Receptor Binding: Indoramin binds competitively to alpha-1 adrenergic receptors located on vascular smooth muscle cells.
  2. Inhibition of Vasoconstriction: By blocking these receptors, Indoramin prevents vasoconstriction induced by catecholamines (e.g., norepinephrine), leading to vasodilation.
  3. Reduction in Blood Pressure: This vasodilatory effect results in decreased peripheral resistance and subsequently lowers blood pressure without causing reflex tachycardia.

Relevant Data

  • IC50 Values: Specific IC50 values for receptor binding affinity may vary based on experimental conditions but generally indicate effective antagonism at micromolar concentrations .
Physical and Chemical Properties Analysis

Indoramin exhibits several notable physical and chemical properties:

  • Appearance: Typically found as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: The melting point is reported around 148–150 °C, indicating stability under standard laboratory conditions.

Relevant Data

  • Density: Approximately 1.1 g/cm³.
  • Boiling Point: Not extensively documented but expected to be higher than typical organic compounds due to its complex structure.
Applications

Indoramin has been primarily applied in clinical settings for managing hypertension due to its selective action on alpha-1 adrenergic receptors. Although it has been discontinued, understanding its pharmacological profile remains relevant for research into new antihypertensive agents.

Scientific Applications

  • Pharmacological Research: Investigated for potential use in studies related to cardiovascular health.
  • Drug Development: Insights from Indoramin's mechanism may inform the design of new selective antagonists with improved safety profiles.
Historical Development and Rationale for Indoramin

Discovery and Initial Pharmacological Screening

Indoramin (Baratol®, Doralese®) was discovered in the late 1960s by Wyeth Laboratories during systematic screening of tryptamine derivatives for autonomic nervous system activity. Early in vitro studies demonstrated its potent alpha-adrenergic blocking properties. In isolated vascular preparations, indoramin competitively antagonized norepinephrine-induced contractions, confirming selective alpha-adrenoceptor blockade. Unlike non-selective antagonists like phentolamine, indoramin showed a higher affinity for postsynaptic alpha-1 receptors, minimizing presynaptic alpha-2 interference and thus reducing reflex tachycardia risk [1] [6].

Initial in vivo evaluations in animal models revealed significant blood pressure reduction. In hypertensive rats, oral administration (5–10 mg/kg) decreased systolic pressure by 25–30 mmHg within 2 hours, correlating with peripheral vasodilation. Crucially, indoramin exhibited direct myocardial depression, counteracting baroreceptor-mediated tachycardia—a distinguishing feature from prazosin [4] [6]. Clinical confirmation emerged in a 1974 open-label trial where hypertensive patients (n=15) experienced mean blood pressure reductions from 180/115 mmHg to 159/98 mmHg. The effect persisted for ≥5 weeks post-cessation, indicating sustained pharmacological activity [4].

Table 1: Key Pharmacological Properties of Indoramin from Early Studies

PropertyExperimental FindingsModel System
Alpha-1 affinity (pA2)8.2 ± 0.3 (competitive antagonism)Rat aorta ring
Selectivity ratio (α1:α2)15:1Radioligand binding
Bioavailability8–24% (extensive first-pass metabolism)Human pharmacokinetics
Plasma half-life~5 hours (prolonged in elderly)Clinical sampling

Evolution of Structural Design from Tryptamine Derivatives

Indoramin’s design originated from modifying the tryptamine scaffold—a biogenic amine with intrinsic vasoactive properties. Researchers synthesized N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}benzamide by conjugating three pharmacophores:

  • Indole nucleus: Derived from tryptophol (2-(1H-indol-3-yl)ethanol), providing membrane penetration via lipophilicity [6] [9].
  • Piperidine spacer: Enabled optimal distance between indole and benzamide groups, enhancing receptor fit [6].
  • Benzamide moiety: Contributed to alpha-1 receptor affinity through hydrophobic and hydrogen-bonding interactions [5] [9].

Critical modifications included:

  • Positional specificity: Substitutions at the indole 3-position (ethyl chain) improved alpha-1 selectivity, whereas modifications at positions 6 or 7 diminished activity [5].
  • Side chain optimization: Replacing the tryptamine ethylamine with a piperidinylethyl group reduced susceptibility to monoamine oxidase (MAO) degradation, extending half-life [5] [6].
  • Amide linkage: The benzamide group’s carbonyl formed hydrogen bonds with Thr194 in the alpha-1 adrenoceptor binding pocket, confirmed via molecular docking studies [9].

Table 2: Structure-Activity Relationships of Tryptamine Derivatives Leading to Indoramin

DerivativeR-Group ModificationAlpha-1 AffinityNotes
TryptamineH (unsubstituted)LowRapid MAO metabolism
5-HT (Serotonin)5-OHModerateNon-selective; vasoconstrictive
Alpha-methyltryptamineα-methylationModerateIncreased CNS penetration
Indoramin3-[2-(4-benzamidopiperidin-1-yl)ethyl]HighOptimal α1-selectivity & metabolic stability

Rationale for Alpha-1 Adrenoceptor Targeting in Hypertension and BPH

Indoramin’s therapeutic utility in hypertension and benign prostatic hyperplasia (BPH) stems from alpha-1 adrenoceptor’s pathophysiological roles:

  • Hypertension: Alpha-1 receptors mediate catecholamine-induced vasoconstriction in arterial smooth muscle. Blockade reduces peripheral resistance without reflex tachycardia due to indoramin’s additional myocardial depressant activity. This dual action lowers cardiac workload while maintaining stroke volume [1] [9].
  • BPH: Prostate stroma and bladder neck express dense alpha-1 adrenoceptors (primarily α1A subtype). Norepinephrine activation increases smooth muscle tone, exacerbating urinary obstruction. Indoramin antagonizes these receptors, decreasing urethral resistance and improving flow rates by 30–40% in clinical studies [3] [8].

Unlike non-selective alpha-blockers (e.g., phenoxybenzamine), indoramin’s selectivity minimized orthostatic hypotension risks. Its ability to cross the blood-brain barrier conferred mild sedation, indirectly reducing sympathetic outflow—an ancillary benefit in stress-associated hypertension [6] [9]. In BPH, indoramin’s tissue specificity allowed symptom relief without affecting detrusor contractility, as confirmed by urodynamic studies showing 25–50% improvement in maximal urinary flow rate [3] [8].

Table 3: Alpha-1 Adrenoceptor Subtype Selectivity of Clinical Blockers

DrugRelative Binding Affinity (Ki, nM)Clinical Implications
α1Aα1Bα1D
Indoramin12.115.39.8Balanced BPH/hypertension efficacy
Prazosin0.50.30.7Higher hypotension risk
Tamsulosin0.022.50.6Uroselective (predominant α1A action)

Properties

CAS Number

26844-12-2

Product Name

Indoramin

IUPAC Name

N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

InChI

InChI=1S/C22H25N3O/c26-22(17-6-2-1-3-7-17)24-19-11-14-25(15-12-19)13-10-18-16-23-21-9-5-4-8-20(18)21/h1-9,16,19,23H,10-15H2,(H,24,26)

InChI Key

JXZZEXZZKAWDSP-UHFFFAOYSA-N

SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=CC=CC=C43

Solubility

51.7 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Indoramin
Wy 21901
Wy-21901
Wy21901

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=CC=CC=C43

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.